molecular formula C14H9Cl2NO2 B2464659 2,4-dichloro-N-(3-formylphenyl)benzamide CAS No. 568543-69-1

2,4-dichloro-N-(3-formylphenyl)benzamide

Cat. No. B2464659
CAS RN: 568543-69-1
M. Wt: 294.13
InChI Key: NRMAEFLPESWJAK-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(3-formylphenyl)benzamide” is a chemical compound with the molecular formula C14H9Cl2NO2 . It has a molecular weight of 294.13 .


Molecular Structure Analysis

The InChI code for “2,4-dichloro-N-(3-formylphenyl)benzamide” is 1S/C14H9Cl2NO2/c15-10-4-5-12 (13 (16)7-10)14 (19)17-11-3-1-2-9 (6-11)8-18/h1-8H, (H,17,19) . This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

“2,4-dichloro-N-(3-formylphenyl)benzamide” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Spectroscopic Properties : Acylthioureas including derivatives similar to 2,4-dichloro-N-(3-formylphenyl)benzamide have been synthesized and characterized. They demonstrate potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
  • Structural Characterization : The crystal structure of related benzamides has been determined, providing insights into the dihedral angles and orientations of various groups within the molecule (Saeed, Hussain, Abbas, & Bolte, 2010).

Biological Activities

  • Antipathogenic Activity : Certain benzamide derivatives show significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential in developing anti-microbial agents (Limban et al., 2011).
  • Anti-Tubercular Properties : Specific benzamide derivatives have shown promise as anti-tubercular agents against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Chemical Reactivity and Catalysis

  • Kinetic Studies : The kinetics of reactions involving similar benzamide derivatives in aqueous environments have been analyzed, providing valuable information on their chemical reactivity (Tenn, French, & Nagorski, 2001).
  • Catalytic Applications : Palladium(II) complexes with benzamide derivatives have been shown to be effective catalysts for the oxidation of alcohols in certain conditions, showcasing their utility in synthetic chemistry (Gunasekaran, 2018).

Environmental Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2,4-dichloro-N-(3-formylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-10-4-5-12(13(16)7-10)14(19)17-11-3-1-2-9(6-11)8-18/h1-8H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMAEFLPESWJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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